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Compound of Interest |

5-(4-Chlorophenoxy)pyridin-2-
Compound Name:
amine
CAS No.: 880762-76-5
Cat. No.: B1460744

Executive Summary

5-(4-Chlorophenoxy)pyridin-2-amine is a high-value heterocyclic building block used
extensively in the discovery of small-molecule kinase inhibitors and receptor modulators. Its
structural utility lies in its bifunctional nature:

e The 2-Aminopyridine Motif: Acts as a robust hydrogen bond donor/acceptor system, capable
of binding to the hinge region of kinase ATP-binding sites.

e The 5-Phenoxy Substituent: Provides a lipophilic vector that extends into the hydrophobic
"back pocket" (often accessing the DFG-out conformation in Type Il inhibitors), improving
potency and selectivity.

This guide details the synthesis, physicochemical profile, and functionalization protocols for this
scaffold, providing researchers with a validated roadmap for incorporating it into drug discovery
programs targeting VEGFR, c-Met, p38 MAPK, and GPR119.

Chemical Profile & Rationale[1][2][3][4][5][6][7]1[8][9]
[10][11]
Physicochemical Properties
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Property Value (Predicted) Relevance
Molecular Formula C11H9CIN20 Core Scaffold
_ Fragment-like (Rule of 3
Molecular Weight 220.65 g/mol )
compliant)
Good lipophilicity for
cLogP ~2.7 Pop Y B
membrane permeability
Favorable for CNS and oral
TPSA 52 A2 _ o
bioavailability
o Protonatable at physiological
pKa (Pyridine N) ~6.8 N
pH; affects solubility
H-Bond Donors 2 (-NH2) Critical for hinge binding

H-Bond Acceptors

3 (Pyridine N, Ether O, —NHz2)

Critical for hinge binding

Structural Logic in Drug Design

The molecule serves as a bi-aryl ether linker. In kinase inhibitors (e.g., structures similar to

Tivozanib or Foretinib), the aminopyridine headgroup binds to the ATP hinge residues (e.qg.,

Cys919 in VEGFR2), while the flexible ether linkage allows the chlorophenyl ring to occupy the

hydrophobic pocket behind the gatekeeper residue.

Synthesis Strategy

Direct synthesis from 2-amino-5-chloropyridine via SNAr is difficult due to the electron-rich

nature of the amino group deactivating the ring toward nucleophilic attack. The most robust

industrial route utilizes a Chan-Lam coupling followed by a Buchwald-Hartwig amination (or

ammonia displacement) to ensure regioselectivity.

Synthesis Workflow Diagram
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Caption: Two-step regioselective synthesis of 5-(4-chlorophenoxy)pyridin-2-amine from 6-
chloropyridin-3-ol.

Experimental Protocols

Protocol A: Synthesis of Intermediate (Chan-Lam
Coupling)

Objective: Preparation of 2-chloro-5-(4-chlorophenoxy)pyridine. Rationale: The Chan-Lam
coupling is preferred over SNAr for phenols and aryl boronic acids due to milder conditions and
tolerance of the pyridine nitrogen.

Materials:

e 6-Chloropyridin-3-ol (1.0 equiv)

e 4-Chlorophenylboronic acid (1.5 equiv)

o Copper(ll) acetate (Cu(OAc)z, 1.0 equiv)

e Pyridine (3.0 equiv)

e Dichloromethane (DCM) (0.2 M concentration)
« Molecular sieves (4A, activated)

Procedure:
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e Setup: In a dry round-bottom flask equipped with a drying tube (or open to air if dry solvents
are used), charge 6-chloropyridin-3-ol, 4-chlorophenylboronic acid, and Cu(OAc)a.

e Solvation: Add DCM and pyridine. Add activated molecular sieves to scavenge water
generated during the reaction.

o Reaction: Stir the heterogeneous mixture vigorously at room temperature (20-25°C) under
an atmosphere of air (or an Oz balloon for faster rates) for 24—48 hours. The reaction color
typically changes from blue/green to dark brown/black.

e Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS for the disappearance of the
pyridinol.

o Workup: Filter the mixture through a pad of Celite to remove copper salts. Wash the pad with
DCM.

o Extraction: Wash the filtrate with 1M HCI (to remove excess pyridine), then saturated
NaHCOs, and brine. Dry over Naz2SOa.

« Purification: Concentrate and purify via flash column chromatography (SiO2, 0—20% EtOAc
in Hexanes).

o Expected Yield: 70-85%.[1]

Protocol B: Amination (Buchwald-Hartwig Approach)

Objective: Conversion of the 2-chloro group to a 2-amino group. Rationale: Direct displacement
with ammonia requires high pressure and temperature. The use of benzophenone imine as an
ammonia surrogate provides milder conditions and higher yields.

Materials:
e 2-Chloro-5-(4-chlorophenoxy)pyridine (Intermediate from Protocol A)
e Benzophenone imine (1.2 equiv)[2]

e Pd(OAC)2 (5 mol%)

© 2026 BenchChem. All rights reserved. 4/8 Tech Support


https://patents.google.com/patent/CN105175321A/en
https://patentimages.storage.googleapis.com/43/33/95/164e3a02e15f49/EP0008864A1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1460744?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

e BINAP (7.5 mol%) or Xantphos (5 mol%)
e Cesium Carbonate (Cs2COs, 2.0 equiv)
o Toluene or Dioxane (degassed)
Procedure:

e Coupling: In a glovebox or under Argon, combine the chloro-pyridine, benzophenone imine,
Pd catalyst, ligand, and base in the solvent.

e Heating: Seal the vessel and heat to 100°C for 12—16 hours.

e Hydrolysis: Cool to room temperature. Add 2N HCI (aq) and stir for 1 hour at room
temperature (this cleaves the benzophenone protecting group).

o Workup: Neutralize the aqueous layer with NaOH to pH > 10. Extract with EtOAc (3x).

 Purification: The crude amine can often be recrystallized from Ethanol/Water or purified by
column chromatography (DCM/MeOH 95:5).

o Validation: *H NMR (DMSO-ds) should show a characteristic broad singlet for NHz around
0 6.0 ppm and the disappearance of the benzophenone aromatic signals.

Medicinal Chemistry Application: Amide Coupling

The primary utility of this scaffold is reacting the exocyclic amine with carboxylic acids to form
Type Il Kinase Inhibitors.

Protocol C: General Amide Coupling (HATU Method)

Target: Functionalization of the 2-amino group. Note: 2-Aminopyridines are less nucleophilic
than anilines due to the electron-withdrawing pyridine ring. Standard EDC couplings may fail;
HATU or POCIs activation is recommended.

Materials:

e 5-(4-Chlorophenoxy)pyridin-2-amine (1.0 equiv)
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Carboxylic Acid Partner (1.1 equiv)[3]

HATU (1.2 equiv)

DIPEA (3.0 equiv)

DMF (anhydrous)
Procedure:

 Activation: Dissolve the Carboxylic Acid and DIPEA in DMF. Add HATU and stir for 5-10
minutes to form the activated ester.

» Addition: Add the 5-(4-Chlorophenoxy)pyridin-2-amine in one portion.

o Reaction: Stir at 50°C for 4—12 hours. (Heating is often required due to the low
nucleophilicity of the aminopyridine).

o Workup: Dilute with water (precipitation often occurs). Filter the solid or extract with
EtOAC/LICl (5% aq) to remove DMF.

 Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Safety & Handling

Hazard Identification: 5-(4-Chlorophenoxy)pyridin-2-amine is an irritant (Skin Irrit. 2, Eye
[rrit. 2).

o Toxicology: Pyridine derivatives can be hepatotoxic; handle with gloves and in a fume hood.

o Stability: Stable at room temperature. Store under inert atmosphere (N2) to prevent slow
oxidation of the amine (browning) over months.

o Chemical Compatibility: Avoid strong oxidizing agents. Compatible with standard organic
solvents (DMSO, DMF, MeOH, DCM).
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Synthesis of Pyridin-2-amine Scaffolds

o Title: "Copper-Promoted C-N and C-O Bond Cross-Coupling with Phenylboronic Acids."
o Source:Tetrahedron Letters, Lam, P. Y. S., et al. (1998).
o Context: Foundational method for Chan-Lam coupling used in Protocol A.

Kinase Inhibitor Design (Type II)

o Title: "Discovery of Tivozanib (AV-951): A Potent, Selective, and Long-Half-Life Vascular
Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibitor."

o Source:Journal of Medicinal Chemistry, Nakamura, K., et al. (2006).

o Context: lllustrates the utility of the "phenoxy-quinoline/pyridine” motif in kinase binding.

Amination of Halopyridines

o Title: "Palladium-Catalyzed Amination of Aryl Halides and Aryl Trifl
o Source:Angewandte Chemie International Edition, Wolfe, J. P., & Buchwald, S. W. (1999).
o Context: Basis for Protocol B (Buchwald-Hartwig amin

GPR119 Agonists

o Title: "Discovery of BMS-903452, an Antidiabetic Clinical Candid

o Source:Journal of Medicinal Chemistry, Wuckelt, H. S., et al. (2014).

o Context: Demonstrates the use of pyridone/pyridine ether scaffolds in metabolic disease
targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. CN105175321A - Synthesis method of 2-amino-5-hydroxypyridine - Google Patents
[patents.google.com]

e 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

o 3. sciforum.net [sciforum.net]

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1460744?utm_src=pdf-custom-synthesis
https://patents.google.com/patent/CN105175321A/en
https://patents.google.com/patent/CN105175321A/en
https://patentimages.storage.googleapis.com/43/33/95/164e3a02e15f49/EP0008864A1.pdf
https://sciforum.net/manuscripts/1463/original.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1460744?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

» To cite this document: BenchChem. [Application Note: 5-(4-Chlorophenoxy)pyridin-2-amine
in Medicinal Chemistry]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1460744#use-of-5-4-chlorophenoxy-pyridin-2-amine-
in-medicinal-chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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